

# Application of Ticagrelor-d4 in Therapeutic Drug Monitoring

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## Compound of Interest

Compound Name: Ticagrelor-d4

Cat. No.: B15573000

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## Application Note & Protocol

### Introduction

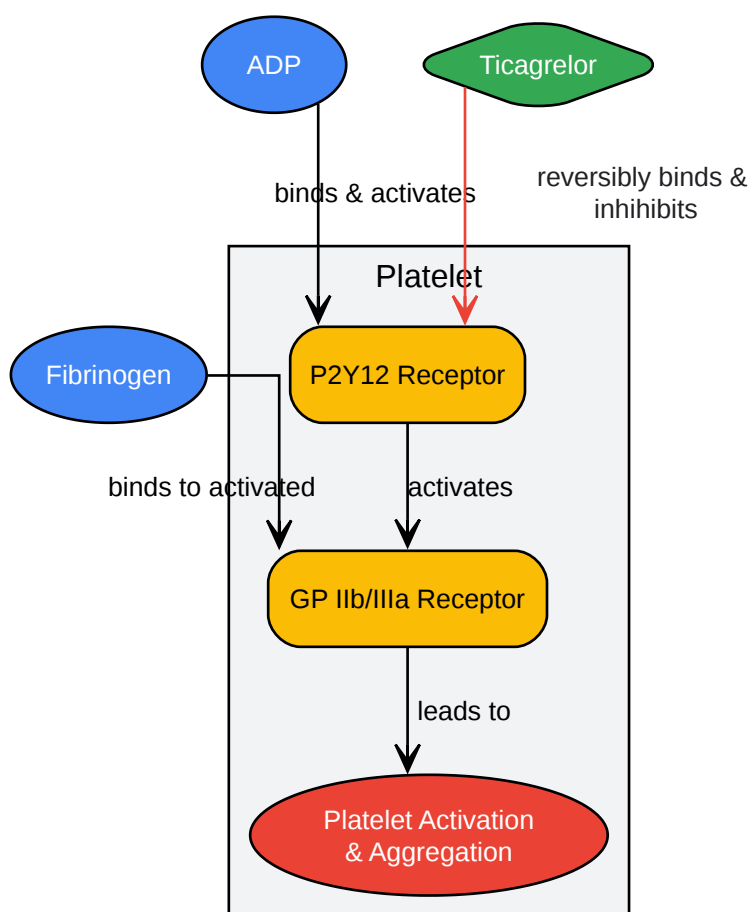
Ticagrelor is an oral antiplatelet agent used to prevent thrombotic events in patients with acute coronary syndrome (ACS).[1][2][3] It is a direct-acting, reversible antagonist of the P2Y<sub>12</sub> receptor, which plays a crucial role in adenosine diphosphate (ADP)-mediated platelet activation and aggregation.[1][4][5] Unlike clopidogrel, ticagrelor does not require metabolic activation to exert its therapeutic effect.[4][6][7] However, it is extensively metabolized by cytochrome P450 3A4 (CYP3A4) to an active metabolite, AR-C124910XX, which is equipotent to the parent drug.[4][6] Therapeutic drug monitoring (TDM) of ticagrelor and its active metabolite can be beneficial to optimize dosing, minimize adverse effects such as bleeding or dyspnea, and ensure adequate platelet inhibition, especially in high-risk patient populations.[8][9] **Ticagrelor-d4**, a stable isotope-labeled internal standard, is an ideal tool for accurate and precise quantification of ticagrelor in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

### Principle of the Assay

This protocol describes a sensitive and specific method for the simultaneous quantification of ticagrelor and its active metabolite, AR-C124910XX, in human plasma using **ticagrelor-d4** as an internal standard (IS). The method involves a simple protein precipitation step for sample preparation, followed by chromatographic separation on a C18 reverse-phase column and detection by a triple quadrupole mass spectrometer operating in the multiple reaction

monitoring (MRM) mode. The use of a stable isotope-labeled internal standard, **ticagrelor-d4**, compensates for potential variability in sample processing and matrix effects, ensuring high accuracy and precision.

## Signaling Pathway of Ticagrelor



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Caption: Mechanism of action of Ticagrelor on the P2Y12 signaling pathway.

## Experimental Protocols

### Materials and Reagents

- Ticagrelor and AR-C124910XX reference standards
- **Ticagrelor-d4** (internal standard)

- Acetonitrile (HPLC grade)
- Formic acid (LC-MS grade)
- Ultrapure water
- Human plasma (K2-EDTA)

## Instrumentation

- High-Performance Liquid Chromatography (HPLC) system
- Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
- Analytical column: C18 column (e.g., 2.1 x 100 mm, 2.2  $\mu$ m)

## Sample Preparation

- Thaw plasma samples at room temperature.
- To 50  $\mu$ L of plasma, add 150  $\mu$ L of acetonitrile containing the internal standard (**Ticagrelor-d4**).
- Vortex the mixture for 30 seconds to precipitate proteins.
- Centrifuge at 10,000 rpm for 10 minutes.
- Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the residue in 150  $\mu$ L of the mobile phase.
- Inject 5  $\mu$ L into the LC-MS/MS system.

## LC-MS/MS Conditions

Liquid Chromatography:

Parameter	Value
Column	C18, 2.1 x 100 mm, 2.2 $\mu$ m
Mobile Phase A	0.1% Formic acid in water
Mobile Phase B	Acetonitrile with 0.1% formic acid
Flow Rate	0.3 mL/min
Gradient	30% B to 70% B over 0.5 min, hold at 70% B for 5.5 min, then re-equilibrate at 30% B
Column Temperature	40°C
Autosampler Temperature	4°C
Injection Volume	5 $\mu$ L

## Mass Spectrometry:

Parameter	Value
Ionization Mode	Electrospray Ionization (ESI), Negative
MRM Transitions	Ticagrelor: m/z 521.1 $\rightarrow$ 361.1
AR-C124910XX: m/z 477.0 $\rightarrow$ 361.1	
Ticagrelor-d4: m/z 525.1 $\rightarrow$ 365.1	

## Method Validation Data

The following tables summarize the typical performance characteristics of an LC-MS/MS method for the quantification of ticagrelor and AR-C124910XX.

Table 1: Linearity and Lower Limit of Quantification (LLOQ)

Analyte	Linear Range (ng/mL)	LLOQ (ng/mL)	Correlation Coefficient (r <sup>2</sup> )
Ticagrelor	0.2 - 2500	0.2	≥ 0.995
AR-C124910XX	0.2 - 2500	0.2	≥ 0.995

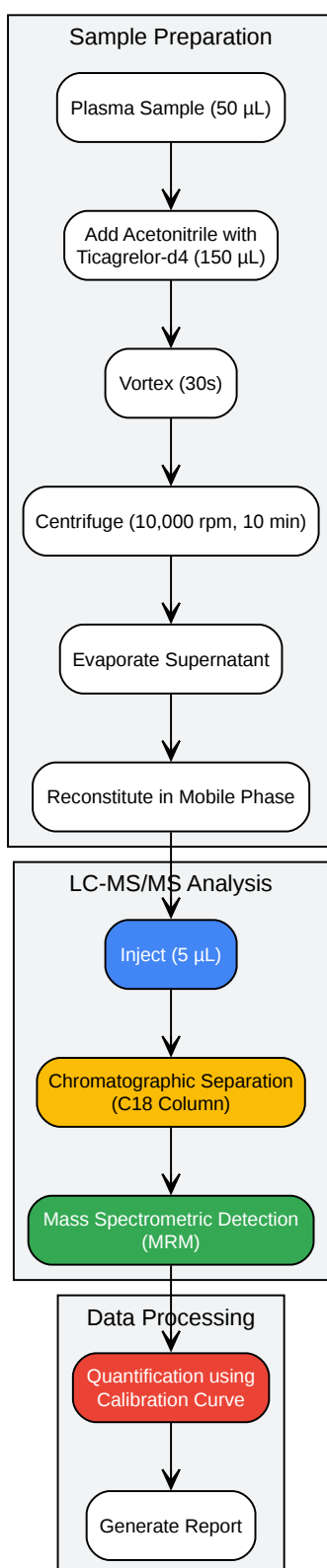
Table 2: Precision and Accuracy

Analyte	QC Level (ng/mL)	Intra-day Precision (%RSD)	Inter-day Precision (%RSD)	Accuracy (%RE)
Ticagrelor	Low	≤ 7.8	≤ 5.7	-4.9 to 1.8
Mid	≤ 6.5	≤ 4.9	-2.2 to 7.7	
High	≤ 5.9	≤ 5.1	-3.5 to 5.4	
AR-C124910XX	Low	≤ 9.9	≤ 5.8	-3.2 to 4.7
Mid	≤ 8.1	≤ 5.2	-4.4 to 0.1	
High	≤ 7.5	≤ 4.9	-3.8 to 3.6	

Table 3: Recovery and Matrix Effect

Analyte	Recovery (%)	Matrix Effect (%)
Ticagrelor	59 - 64	Not significant
AR-C124910XX	50 - 67	Not significant

## Experimental Workflow



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Caption: Workflow for the therapeutic drug monitoring of Ticagrelor using LC-MS/MS.

## Conclusion

The use of **ticagrelor-d4** as an internal standard in LC-MS/MS assays provides a robust, sensitive, and accurate method for the therapeutic drug monitoring of ticagrelor and its active metabolite in human plasma. This approach can aid clinicians in personalizing antiplatelet therapy to improve patient outcomes. The presented protocol and validation data demonstrate the suitability of this methodology for both clinical and research applications.

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